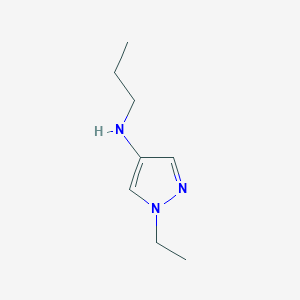

1-ethyl-N-propyl-1H-pyrazol-4-amine

Description

Significance of Pyrazole (B372694) Scaffold in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. sigmaaldrich.comresearchgate.net Its unique structural and electronic properties make it a "privileged scaffold," meaning it is a recurring motif in a multitude of biologically active compounds. nih.gov The pyrazole nucleus is found in drugs with a wide array of therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents. sigmaaldrich.comresearchgate.net

The versatility of the pyrazole scaffold stems from its synthetic accessibility and its ability to engage in various non-covalent interactions, such as hydrogen bonding, which are crucial for binding to biological targets like enzymes and receptors. nih.gov The two nitrogen atoms within the ring—one pyrrole-like and one pyridine-like—provide distinct sites for substitution, allowing for fine-tuning of the molecule's steric and electronic properties to optimize its biological activity and pharmacokinetic profile. scbt.com

Overview of 1-Ethyl-N-Propyl-1H-Pyrazol-4-Amine within Pyrazole Amine Class

Aminopyrazoles are a subclass of pyrazoles characterized by the presence of an amino group, which can be located at various positions on the pyrazole ring. uni.lu This amino functional group significantly influences the molecule's chemical reactivity and biological activity, often serving as a key pharmacophore. uni.lu

The compound this compound is a specific derivative within this class. It features an ethyl group at the 1-position of the pyrazole ring and a propyl group attached to the nitrogen of the 4-amino group. While a significant body of research exists for the broader aminopyrazole class, published literature focusing specifically on this compound is limited. Its structural relatives, such as 1-methyl-1H-pyrazol-4-amine and 1-propyl-1H-pyrazol-4-amine hydrochloride, are recognized as building blocks in chemical synthesis. sigmaaldrich.comscbt.com The study of this compound, therefore, represents an area ripe for further investigation.

Scope and Research Focus on this compound

Given the limited specific data on this compound, current research focus is largely exploratory and can be categorized into several key areas.

A primary area of focus involves the fundamental chemical characterization of this compound. This includes the development and optimization of synthetic routes. A plausible synthesis could involve the N-alkylation of 4-nitropyrazole with an ethylating agent, followed by reduction of the nitro group to an amine, and subsequent N-propylation of the resulting 4-aminopyrazole.

Further investigations would center on elucidating its physicochemical properties. While experimental data is scarce, computational methods can provide predicted values for key parameters.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C₈H₁₅N₃ |

| Molecular Weight | 153.23 g/mol |

| XlogP | 1.3 |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

Data is computationally predicted and awaits experimental verification.

Understanding its reactivity, including its behavior in electrophilic and nucleophilic substitution reactions, is also a key research objective. The electron-donating nature of the amino group is expected to influence the reactivity of the pyrazole ring.

Based on the known biological activities of other aminopyrazole derivatives, a logical research direction is the preclinical evaluation of this compound. The pyrazole scaffold is present in numerous compounds targeting protein kinases, which are crucial in cancer and inflammatory diseases. nih.gov Therefore, initial in vitro screening assays against a panel of kinases would be a rational starting point to identify potential biological targets.

Subsequent mechanistic studies would aim to understand how the compound interacts with its target at a molecular level. This could involve techniques such as enzyme kinetics to determine the mode of inhibition and cellular assays to assess its effect on signaling pathways. The ethyl and propyl substituents would be expected to influence the compound's lipophilicity and steric profile, which in turn could affect its cell permeability and binding affinity to target proteins.

Research into this compound can also drive methodological advancements. The development of robust and sensitive analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), is essential for its detection and quantification in various matrices. bldpharm.com These methods would be crucial for quality control during synthesis and for pharmacokinetic studies in preclinical models.

Furthermore, the synthesis of a library of related compounds, by varying the alkyl substituents on the pyrazole nitrogen and the exocyclic amine, could lead to the development of new synthetic methodologies and a better understanding of structure-activity relationships (SAR) within this chemical series.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15N3 |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

1-ethyl-N-propylpyrazol-4-amine |

InChI |

InChI=1S/C8H15N3/c1-3-5-9-8-6-10-11(4-2)7-8/h6-7,9H,3-5H2,1-2H3 |

InChI Key |

HFTFBYGRBMYWSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCNC1=CN(N=C1)CC |

Origin of Product |

United States |

Synthetic Methodologies for 1 Ethyl N Propyl 1h Pyrazol 4 Amine and Its Analogues

Strategies for Pyrazole (B372694) Ring System Construction

The formation of the pyrazole ring is a fundamental step in the synthesis of 1-ethyl-N-propyl-1H-pyrazol-4-amine. Several classical and modern methods are available for the construction of this heterocyclic core.

Cyclocondensation Reactions from Precursors

Cyclocondensation reactions are a cornerstone of pyrazole synthesis, typically involving the reaction of a 1,3-dicarbonyl compound or a synthetic equivalent with a hydrazine (B178648) derivative. researchgate.netsemanticscholar.org These reactions proceed through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The versatility of this approach allows for the introduction of various substituents on the pyrazole core by choosing appropriately substituted starting materials.

A common precursor for the synthesis of 4-aminopyrazoles is a derivative of a 1,3-dicarbonyl compound where the C2 position is functionalized to ultimately become the 4-amino group. For instance, the cyclocondensation of a suitably substituted diketone with ethylhydrazine (B1196685) would be a direct approach to the 1-ethylpyrazole (B1297502) core.

Hydrazine-Based Cyclizations

The reaction of hydrazines with various difunctional compounds is a widely employed strategy for pyrazole synthesis. nih.gov A pertinent example is the Knorr pyrazole synthesis, which traditionally involves the condensation of a β-ketoester with a hydrazine. nih.gov This method and its variations are highly effective for producing a wide range of substituted pyrazoles.

To obtain a 4-aminopyrazole derivative, a common strategy involves the use of a precursor containing a group at the C2 position of the 1,3-dicarbonyl equivalent that can be converted to an amino group. One such method involves the reaction of a β-ketonitrile with hydrazine. The initial condensation forms a hydrazone, which then undergoes cyclization via attack of the second nitrogen of the hydrazine onto the nitrile carbon, leading to a 5-aminopyrazole. To achieve a 4-aminopyrazole, precursors such as α-formyl- or α-acylnitriles can be employed. For instance, the reaction of ethylhydrazine with a suitably protected α-formylacetonitrile derivative could provide a pathway to the 1-ethyl-4-aminopyrazole skeleton.

Another important route to 4-aminopyrazoles involves the synthesis of a 4-nitropyrazole or 4-nitrosopyrazole intermediate, followed by reduction. For example, the nitration of pyrazole itself, followed by N-alkylation and subsequent reduction of the nitro group, is a viable pathway. nih.gov

Beta-Keto Ester Condensations

The condensation of β-keto esters with hydrazines is a classic and reliable method for constructing the pyrazole ring, often referred to as the Knorr pyrazole synthesis. nih.gov This reaction is particularly useful for preparing pyrazolones, but can be adapted for the synthesis of other pyrazole derivatives. For the synthesis of the target compound, a β-keto ester with a masked amino group at the α-position could be condensed with ethylhydrazine.

A more direct approach to the 4-aminopyrazole core involves the use of precursors that already contain the nitrogen functionality. For example, the reaction of ethyl (ethoxymethylene)cyanoacetate with a hydrazine derivative can lead to the formation of a 5-aminopyrazole-4-carboxylate ester. While not directly yielding a 4-amino group, this highlights the utility of functionalized precursors in pyrazole synthesis.

Introduction of N1-Ethyl and N-Propyl Amine Substituents

N-Alkylation Approaches

The N-alkylation of pyrazoles is a common transformation that can be achieved through various methods. For unsymmetrical pyrazoles, the alkylation can lead to a mixture of N1 and N2 isomers, and controlling the regioselectivity is a key challenge. nih.govacs.org

A prevalent method for N-alkylation involves the reaction of the pyrazole with an alkyl halide in the presence of a base. mdpi.com To synthesize this compound, a potential route involves the initial synthesis of 4-aminopyrazole, followed by N-ethylation. However, this approach may lead to a mixture of products due to the presence of two nucleophilic nitrogen atoms (the pyrazole ring nitrogen and the exocyclic amino group).

A more controlled approach involves the N-alkylation of a protected pyrazole derivative. For instance, starting with 4-nitropyrazole, the N1 position can be selectively alkylated with an ethyl halide (e.g., ethyl iodide or ethyl bromide) in the presence of a base like cesium carbonate in a suitable solvent such as acetonitrile. wordpress.com The resulting 1-ethyl-4-nitropyrazole can then be reduced to 1-ethyl-1H-pyrazol-4-amine. This two-step process offers excellent control over the position of the ethyl group.

| Precursor | Alkylating Agent | Base | Solvent | Product | Yield (%) |

| 4-Nitropyrazole | Allyl bromide | Cs2CO3 | Acetonitrile | 1-Allyl-4-nitropyrazole | 96 |

| 4-Nitropyrazole | Ethyl Iodide | K2CO3 | DMF | 1-Ethyl-4-nitropyrazole | - |

| 4-Chloropyrazole | Phenethyl trichloroacetimidate | Camphorsulfonic acid | 1,2-DCE | N-Phenethyl-4-chloropyrazole | - |

This table presents examples of N-alkylation reactions on pyrazole derivatives. The specific yield for the ethylation of 4-nitropyrazole was not detailed in the reviewed literature but is expected to be high under similar conditions.

Reductive Amination Techniques for the N-Propyl Moiety

With the 1-ethyl-1H-pyrazol-4-amine intermediate in hand, the final step is the introduction of the N-propyl group at the 4-amino position. Reductive amination is a highly effective method for this transformation. commonorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org This reaction involves the condensation of the primary amine (1-ethyl-1H-pyrazol-4-amine) with propanal to form an intermediate imine, which is then reduced in situ to the desired secondary amine.

A variety of reducing agents can be employed for this purpose, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being a particularly mild and selective reagent that can be used in a one-pot procedure. commonorganicchemistry.commasterorganicchemistry.com The reaction is typically carried out in a solvent such as dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE).

The general procedure involves stirring the 1-ethyl-1H-pyrazol-4-amine with propanal in a suitable solvent, followed by the addition of the reducing agent. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, a standard aqueous workup followed by purification, typically by column chromatography, affords the final product, this compound.

| Amine Substrate | Aldehyde/Ketone | Reducing Agent | Solvent | Product |

| Primary/Secondary Amine | Aldehyde | NaBH(OAc)3 | 1,4-Dioxane | N-Alkylated Amine |

| Primary Amine | Ketone | NaBH4 | Methanol | N-Alkylated Amine |

| Aromatic Amine | Benzaldehyde | H2, Pd/C | Ethanol (B145695) | N-Benzylated Amine |

This table illustrates common conditions for reductive amination reactions.

The synthesis of this compound is therefore a feasible process that relies on a sequence of well-established organic reactions. The key to a successful synthesis lies in the careful selection of precursors and reaction conditions to ensure high yields and regioselectivity at each step.

Nucleophilic Substitution Reactions

The synthesis of 4-aminopyrazoles, including the target compound this compound, can be effectively achieved through nucleophilic substitution reactions. A common and practical two-step approach begins with commercially available 4-nitropyrazole. researchgate.net This method involves the initial N-alkylation of the pyrazole ring, followed by the reduction of the nitro group to the desired primary amine.

The first step, N-alkylation, can be accomplished using various methods. For instance, a Mitsunobu reaction with the appropriate alcohol (e.g., ethanol) provides a pathway to introduce the ethyl group at the N-1 position of the 4-nitropyrazole. researchgate.net Subsequently, the nitro group at the C-4 position is reduced to an amine. A standard and efficient method for this transformation is catalytic hydrogenation using a palladium catalyst. researchgate.net This yields the 1-alkyl-4-aminopyrazole intermediate. To obtain the final N-propyl derivative, a further nucleophilic substitution or reductive amination would be required on the newly formed 4-amino group.

Alternatively, direct amination can be achieved by displacing a suitable leaving group at the 4-position of a pre-functionalized pyrazole. This involves a nucleophilic aromatic substitution (SNAr) mechanism, where an amine (like propylamine) attacks the C-4 carbon, displacing a halide or another leaving group. youtube.comyoutube.com The reactivity of the pyrazole ring towards nucleophilic attack is a critical factor in the success of this approach.

A general pathway for the synthesis of 1-alkyl-4-aminopyrazoles is outlined below:

| Step | Reactants | Reagents/Conditions | Product | Reference |

| 1. N-Alkylation | 4-Nitropyrazole, Primary/Secondary Alcohol | Mitsunobu Reaction (e.g., DEAD, PPh₃) | 1-Alkyl-4-nitropyrazole | researchgate.net |

| 2. Nitro Reduction | 1-Alkyl-4-nitropyrazole | H₂, Pd/C | 1-Alkyl-4-aminopyrazole | researchgate.net |

Ullmann-Type Coupling Methodologies

Ullmann-type coupling reactions represent a powerful tool for forming C-N bonds, particularly in the synthesis of N-aryl and N-alkyl amines from aryl halides. organic-chemistry.orgchem-station.com This copper-catalyzed methodology is highly relevant for the synthesis of N-substituted 4-aminopyrazoles. researchgate.netnih.gov

In the context of synthesizing this compound, an Ullmann-type coupling would typically involve the reaction of a 1-ethyl-4-halopyrazole (e.g., 1-ethyl-4-iodopyrazole) with propylamine. wikipedia.org Copper(I) salts, such as copper(I) iodide (CuI), are commonly used as catalysts. The reaction often requires a base and may be facilitated by the use of a ligand to stabilize the copper catalyst and improve its reactivity. researchgate.netfrontiersin.org Studies have shown that Cu(I)-catalyzed amination of 4-iodo-1H-pyrazoles is particularly favorable for reactions with alkylamines. researchgate.netnih.gov

The general scheme for an Ullmann-type C-N coupling is as follows:

This method offers a direct route to the final product, bypassing the need for a nitro-reduction step. The choice of ligand and reaction conditions can be crucial for achieving high yields and selectivity. Amino acids, for instance, have been explored as effective and environmentally benign ligands for promoting Cu-catalyzed Ullmann-type reactions at lower temperatures. researchgate.net

Functionalization and Derivatization at Pyrazol-4-Amine Position

Once the core this compound structure is obtained, further modifications can be introduced to modulate its properties. These can involve reactions at the exocyclic amine or substitutions on the pyrazole ring itself.

Modifying the Exocyclic Amine Group

The secondary amine group (-NH-propyl) is a key site for derivatization. Standard amine chemistry can be applied here. For example, acylation with acid chlorides or anhydrides would yield the corresponding amides. Alkylation with alkyl halides could introduce a second alkyl group, converting the secondary amine into a tertiary amine. These modifications can significantly alter the chemical and physical properties of the molecule. youtube.com

Substituent Introduction on the Pyrazole Ring System

The pyrazole ring itself is amenable to further substitution, although the directing effects of the existing substituents (N-ethyl and N-propylamino groups) must be considered. numberanalytics.com The C-3 and C-5 positions of the pyrazole ring are potential sites for electrophilic substitution. nih.gov

Common functionalization reactions include:

Halogenation: Introduction of bromine or chlorine atoms can be achieved using appropriate halogenating agents.

Formylation: The Vilsmeier-Haack reaction (using POCl₃/DMF) is a classic method for introducing a formyl group (-CHO) onto electron-rich heterocyclic rings, often at the C-4 or C-5 position of pyrazoles. nih.govrasayanjournal.co.in

Thiocyanation: Direct C-H thiocyanation of aminopyrazoles at the C-4 position has been achieved using reagents like NH₄SCN with an oxidizing agent. beilstein-journals.org

These functionalized derivatives can serve as versatile intermediates for further synthetic transformations. beilstein-journals.org

Modern Synthetic Techniques

To overcome the limitations of traditional synthetic methods, such as long reaction times and harsh conditions, modern techniques are increasingly employed. tandfonline.com

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a highly effective technique for accelerating a wide range of chemical reactions. rsc.orgacs.org In the synthesis of pyrazole derivatives, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while frequently improving product yields. tandfonline.comdergipark.org.tr

This technology can be applied to several steps in the synthesis of this compound and its analogues:

Pyrazole Ring Formation: The initial cyclocondensation reaction to form the pyrazole ring can be significantly expedited.

Nucleophilic Substitution and Coupling Reactions: Both SNAr and Ullmann-type coupling reactions have been shown to benefit from microwave heating, allowing for faster conversions under milder conditions. researchgate.netdergipark.org.tr

The table below compares conventional heating with microwave-assisted synthesis for typical pyrazole preparations, illustrating the general advantages of MAOS. acs.org

| Reaction Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

| Pyrazole Synthesis | 7-9 hours | 9-10 minutes | 79-92% | acs.org |

| Coupling Reaction | 1 hour (at 130 °C) | Shorter times achievable | Often higher | researchgate.net |

The use of microwave synthesis represents a more sustainable and efficient approach, aligning with the principles of green chemistry by reducing energy consumption and often minimizing the use of hazardous solvents. tandfonline.comrsc.org

Continuous Flow Chemistry Applications

Continuous flow chemistry has emerged as a powerful tool for the synthesis of pyrazoles, offering advantages in terms of safety, efficiency, and scalability. mit.edumdpi.comrsc.org This technology allows for the rapid and controlled reaction of intermediates that may be hazardous or unstable in traditional batch processes. mit.edu

A notable application of flow chemistry is in the multi-step synthesis of pyrazole derivatives. mit.edumdpi.com For instance, a system can be designed where sequential reactor coils facilitate different reaction stages, such as diazotization, cycloaddition, and subsequent N-alkylation, in a continuous "assembly line" fashion. mit.edu This approach has been successfully employed for the synthesis of highly functionalized and fluorinated pyrazoles. mit.edu While a specific continuous flow synthesis for this compound has not been detailed in the literature, the modular nature of this technology allows for the adaptation of existing protocols. mit.edumdpi.com

For example, a plausible flow process for an analogue could involve the initial formation of a pyrazole core, followed by N-alkylation in a subsequent reactor module. mit.edu The ability to operate at elevated temperatures and pressures in flow reactors can significantly accelerate reaction rates, reducing residence times from hours to minutes. mit.edumdpi.com

Table 1: Examples of Pyrazole Synthesis in Continuous Flow

| Starting Materials | Product Type | Residence Time | Yield | Reference |

| Fluorinated amines, alkynes | Highly functionalized fluorinated pyrazoles | 31.7 min (four steps) | 1.76 g/h | mit.edu |

| Terminal aryl alkynes, hydrazine derivatives | 3,5-di- and 1,3,5-trisubstituted pyrazoles | ~70 min | 20-77% | mdpi.com |

| Arylaldehydes, pyrazoles | Pyrazolopyrimidinone derivatives | 16 min | 80-85% | mdpi.com |

Catalytic Reaction Systems (e.g., Palladium-Catalyzed Reactions)

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, are a cornerstone for the synthesis of N-arylated and N-alkylated amines, including those on a pyrazole scaffold. nih.gov These methods provide a direct route to form C-N bonds, which is essential for the synthesis of compounds like this compound.

The direct C4-amination of a pre-functionalized pyrazole ring is a key strategy. Research has shown that C4-halo-1H-pyrazoles can undergo palladium-catalyzed C-N coupling reactions with various amines. nih.gov For instance, the reaction of 4-bromo-1-tritylpyrazole with alkylamines has been investigated. While amines lacking a β-hydrogen atom react smoothly with a palladium catalyst like Pd(dba)₂, those with a β-hydrogen, such as propylamine, may require copper-based catalytic systems (e.g., CuI) for effective coupling. nih.gov

The choice of ligand is crucial for the success of these reactions. Bulky, electron-rich phosphine (B1218219) ligands, such as tBuDavePhos, have been shown to be effective in promoting the amination of 4-bromopyrazoles. nih.gov The development of new and improved ligands and precatalysts continues to expand the scope and efficiency of these transformations. nih.gov

Another approach involves the construction of the N-substituted pyrazole ring from acyclic precursors using primary amines. nih.gov This method offers a direct way to introduce the desired N-substituent. For example, a variety of N-alkyl pyrazoles have been synthesized by reacting a 1,3-dicarbonyl compound with a primary amine in the presence of an aminating reagent like O-(4-nitrobenzoyl)hydroxylamine. nih.gov This reaction proceeds under relatively mild conditions and tolerates a range of functional groups. nih.gov

Table 2: Examples of Palladium-Catalyzed Synthesis of N-Substituted Pyrazoles

| Pyrazole Substrate | Amine | Catalyst/Ligand | Product Type | Yield | Reference |

| 4-Bromo-1-tritylpyrazole | Aryl- or alkylamines (no β-H) | Pd(dba)₂ / tBuDavePhos | 4-Alkylaminopyrazoles | - | nih.gov |

| 4-Iodo-1H-1-tritylpyrazole | Alkylamines (with β-H) | CuI | 4-Alkylaminopyrazoles | - | nih.gov |

| 1,3-Dicarbonyl compound | Primary aliphatic/aromatic amines | - | N-Alkyl/Aryl pyrazoles | 35-60% | nih.gov |

Purification and Isolation Protocols

The purification and isolation of the target compound from reaction mixtures are critical steps to obtain a product of high purity. The choice of method depends on the physical and chemical properties of the compound and its impurities.

Chromatographic Separation Methods (e.g., Column Chromatography)

Column chromatography is a fundamental technique for the purification of organic compounds, including pyrazole derivatives. mdpi.comnih.gov The separation is based on the differential adsorption of the components of a mixture onto a stationary phase (e.g., silica (B1680970) gel or alumina) as a mobile phase (eluent) is passed through it.

For N-substituted pyrazoles, a common stationary phase is silica gel. nih.gov The choice of eluent system is crucial for achieving good separation. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is frequently used. nih.gov The polarity of the eluent is gradually increased to elute compounds with increasing polarity. For instance, in the purification of N-alkyl-3,5-dimethylpyrazoles, a gradient of hexane-ethyl acetate (0-30%) has been employed. nih.gov In some cases, basic alumina (B75360) may be used as the stationary phase, particularly for compounds that are sensitive to the acidic nature of silica gel. nih.gov

High-performance liquid chromatography (HPLC) is another powerful chromatographic technique that can be used for both analytical and preparative separations of pyrazole isomers. helixchrom.comhelixchrom.com Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective for separating isomers of aminopyrazoles that have very similar properties. helixchrom.com

Table 3: Chromatographic Conditions for Purification of Pyrazole Derivatives

| Compound Type | Stationary Phase | Eluent System | Reference |

| N-Alkyl-3,5-dimethylpyrazoles | Silica gel | Hexane-Ethyl Acetate (gradient) | nih.gov |

| N-Alkyl-3,5-dimethylpyrazoles | Basic alumina grade I | Pentane-Diethyl ether (gradient) | nih.gov |

| Pyrazolopyrimidinone derivatives | Silica gel (flash chromatography) | - | mdpi.com |

| Isomers of aminobenzoic acid (analogous) | Coresep 100 (mixed-mode) | Acetonitrile/H₃PO₄ buffer | helixchrom.com |

Recrystallization and Precipitation Techniques

Recrystallization is a widely used method for purifying solid organic compounds. The principle relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent system at different temperatures. mnstate.edu An ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures, while the impurities are either very soluble or insoluble at all temperatures. quora.com

The selection of an appropriate solvent is often a matter of experimentation. quora.com Common solvents for the recrystallization of organic compounds include water, ethanol, methanol, toluene, and acetone. mnstate.edupitt.edu For aminopyrazole derivatives, which possess both polar (amine) and non-polar (alkyl, pyrazole ring) features, a single solvent may not be ideal. In such cases, a solvent pair is often employed. mnstate.edu A common strategy is to dissolve the compound in a "good" solvent in which it is highly soluble, and then add a "poor" solvent in which it is less soluble until the solution becomes saturated, inducing crystallization upon cooling. mnstate.edu Ethanol-water is a frequently used solvent pair. mnstate.edu

Precipitation can also be used for purification, often by changing the pH of a solution to render the target compound insoluble. For aminopyrazoles, which are basic, acidification of a solution can lead to the formation of a salt which may precipitate out. Alternatively, basification of a salt solution can regenerate the free amine, causing it to precipitate.

Table 4: Common Solvents for Recrystallization

| Solvent | Polarity | Boiling Point (°C) | Notes |

| Water | High | 100 | Good for polar compounds, salts. |

| Ethanol | Medium-High | 78 | Versatile, often used in solvent pairs with water. mnstate.edu |

| Methanol | Medium-High | 65 | Similar to ethanol. |

| Acetone | Medium | 56 | Good general-purpose solvent. |

| Toluene | Low | 111 | Good for less polar compounds. mnstate.edu |

| Hexane | Very Low | 69 | Often used as the "poor" solvent in a pair. |

Chemical Reactivity and Transformational Chemistry of 1 Ethyl N Propyl 1h Pyrazol 4 Amine

Reactions Involving the Exocyclic N-Propyl Amine Group

The secondary amine functionality is a primary site of reactivity in 1-ethyl-N-propyl-1H-pyrazol-4-amine, readily participating in a variety of classical amine reactions.

Nucleophilic Reactivity with Electrophiles

The lone pair of electrons on the nitrogen atom of the N-propyl amine group makes it a potent nucleophile, enabling it to react with a wide range of electrophilic species. This nucleophilicity is a cornerstone of its chemical transformations.

One of the most fundamental reactions is alkylation , where the amine attacks an alkyl halide, such as methyl iodide, to form a quaternary ammonium (B1175870) salt. This reaction proceeds via a standard SN2 mechanism. The reactivity of the amine is influenced by steric hindrance around the nitrogen atom and the nature of the electrophile.

Another significant reaction is the Michael addition , where the amine adds to α,β-unsaturated carbonyl compounds. This conjugate addition is a versatile method for carbon-carbon and carbon-nitrogen bond formation, leading to more complex molecular architectures. The reaction is typically catalyzed by a base, which enhances the nucleophilicity of the amine.

The nucleophilic character of the amine also allows for reactions with other electrophiles, such as epoxides, leading to the formation of amino alcohols. The regioselectivity of the epoxide ring-opening is influenced by steric and electronic factors of both the amine and the epoxide.

Hypothetical data based on known reactivity of similar compounds.

Table 1: Representative Nucleophilic Reactions of this compound| Electrophile | Reagent/Conditions | Expected Product |

| Methyl Iodide | CH3I, Inert Solvent | 1-Ethyl-N-methyl-N-propyl-1H-pyrazol-4-aminium iodide |

| Acrylonitrile | Base catalyst, e.g., NaOEt | 3-((1-Ethyl-1H-pyrazol-4-yl)(propyl)amino)propanenitrile |

| Styrene Oxide | Heat or Lewis acid catalyst | 2-((1-Ethyl-1H-pyrazol-4-yl)(propyl)amino)-2-phenylethan-1-ol |

Acid-Base Properties and Salt Formation

The presence of the basic N-propyl amine group allows this compound to readily react with acids to form stable salts. This is a fundamental property influencing its solubility and handling. The lone pair on the amine nitrogen can accept a proton from both inorganic and organic acids.

For instance, treatment with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) will yield the corresponding hydrochloride or sulfate (B86663) salt. Similarly, reaction with carboxylic acids, such as acetic acid, will form the corresponding acetate (B1210297) salt. The formation of these salts is typically a straightforward acid-base neutralization reaction, often carried out in a suitable solvent like ethanol (B145695) or diethyl ether, leading to the precipitation of the salt. The basicity of the amine can be quantified by its pKb value, which is expected to be in the typical range for secondary alkylamines.

Hypothetical data based on known reactivity of similar compounds.

Table 2: Salt Formation of this compound| Acid | Expected Salt |

| Hydrochloric Acid (HCl) | 1-Ethyl-N-propyl-1H-pyrazol-4-aminium chloride |

| Sulfuric Acid (H₂SO₄) | (1-Ethyl-N-propyl-1H-pyrazol-4-aminium) sulfate |

| Acetic Acid (CH₃COOH) | 1-Ethyl-N-propyl-1H-pyrazol-4-aminium acetate |

Condensation Reactions with Carbonyl Compounds

The secondary amine of this compound can undergo condensation reactions with aldehydes and ketones. However, unlike primary amines which form imines, secondary amines react with carbonyl compounds to form enamines if there is an α-hydrogen present on the carbonyl compound.

The reaction mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a hemiaminal intermediate. This is followed by the acid-catalyzed dehydration of the hemiaminal. Since the nitrogen of the secondary amine is not bonded to a hydrogen that can be eliminated to form a C=N double bond, a proton is instead removed from an adjacent carbon atom, leading to the formation of a C=C double bond, resulting in an enamine. The formation of enamines is a reversible process, and the equilibrium can often be driven towards the product by removing water from the reaction mixture.

Hypothetical data based on known reactivity of similar compounds.

Table 3: Condensation of this compound with Carbonyls| Carbonyl Compound | Conditions | Expected Product |

| Acetone | Acid catalyst (e.g., p-TsOH), Dean-Stark trap | 1-Ethyl-N-(prop-1-en-2-yl)-N-propyl-1H-pyrazol-4-amine |

| Cyclohexanone | Acid catalyst (e.g., p-TsOH), Dean-Stark trap | N-(Cyclohex-1-en-1-yl)-1-ethyl-N-propyl-1H-pyrazol-4-amine |

Acylation and Sulfonylation Reactions

The nucleophilic nitrogen of the N-propyl amine group readily reacts with acylating and sulfonylating agents.

Acylation involves the reaction with acyl halides (e.g., acetyl chloride) or acid anhydrides (e.g., acetic anhydride) to form the corresponding N,N-disubstituted amides. This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct. The resulting amides are generally stable compounds.

Sulfonylation is the reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride (tosyl chloride) or methanesulfonyl chloride (mesyl chloride), to yield sulfonamides. Similar to acylation, this reaction is usually performed in the presence of a base. The resulting sulfonamides are often crystalline solids and are important derivatives in medicinal chemistry.

Hypothetical data based on known reactivity of similar compounds.

Table 4: Acylation and Sulfonylation of this compound| Reagent | Conditions | Expected Product |

| Acetyl Chloride | Base (e.g., Pyridine) | N-(1-Ethyl-1H-pyrazol-4-yl)-N-propylacetamide |

| Acetic Anhydride | Base (e.g., Triethylamine) | N-(1-Ethyl-1H-pyrazol-4-yl)-N-propylacetamide |

| p-Toluenesulfonyl Chloride | Base (e.g., Pyridine) | N-(1-Ethyl-1H-pyrazol-4-yl)-4-methyl-N-propylbenzenesulfonamide |

| Methanesulfonyl Chloride | Base (e.g., Triethylamine) | N-(1-Ethyl-1H-pyrazol-4-yl)-N-propylmethanesulfonamide |

Reactivity of the Pyrazole (B372694) Ring System

The pyrazole ring is an aromatic heterocycle, and its reactivity is influenced by the electron-donating nature of the two nitrogen atoms and the substituents on the ring.

Electrophilic Aromatic Substitution (if applicable)

The pyrazole ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The position of substitution is directed by the existing substituents. In this compound, the 4-amino group is a strongly activating, ortho-, para-directing group. However, since the para-position (relative to the amino group) is occupied by the N1-ethyl group, and the ortho-positions are C3 and C5, substitution is expected to occur at the C5 position, which is ortho to the activating amino group. The N1-ethyl group also influences the electron density of the ring.

Nitration can be achieved using a mixture of nitric acid and sulfuric acid. The reaction needs to be carefully controlled to avoid over-nitration or oxidation.

Halogenation , such as bromination or chlorination, can be carried out using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent. The use of elemental halogens in the presence of a Lewis acid is also possible.

The feasibility and regioselectivity of Friedel-Crafts reactions would depend on the specific conditions and the steric hindrance posed by the N-propyl group on the amine. The amino group might need to be protected prior to carrying out such reactions to prevent side reactions.

Hypothetical data based on known reactivity of similar compounds.

Table 5: Electrophilic Aromatic Substitution on this compound| Reaction | Reagents | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 1-Ethyl-5-nitro-N-propyl-1H-pyrazol-4-amine |

| Bromination | N-Bromosuccinimide (NBS), CCl₄ | 5-Bromo-1-ethyl-N-propyl-1H-pyrazol-4-amine |

| Chlorination | N-Chlorosuccinimide (NCS), CH₃CN | 5-Chloro-1-ethyl-N-propyl-1H-pyrazol-4-amine |

Advanced Structural and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of a molecule.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their electronic environments, and their proximity to other protons. For 1-ethyl-N-propyl-1H-pyrazol-4-amine, distinct signals are expected for the protons of the ethyl group, the propyl group, the pyrazole (B372694) ring, and the amine.

The protons on the pyrazole ring (H-3 and H-5) are expected to appear as singlets in the aromatic region of the spectrum. The chemical shifts of the methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethyl and propyl groups are influenced by their proximity to the electronegative nitrogen atoms. The N-H proton of the secondary amine is expected to show a broad signal that can vary in its chemical shift depending on solvent and concentration. libretexts.org The expected splitting patterns arise from spin-spin coupling between adjacent non-equivalent protons, following the n+1 rule. docbrown.info

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H-5 (pyrazole) | ~7.4 | Singlet (s) | 1H |

| H-3 (pyrazole) | ~7.2 | Singlet (s) | 1H |

| CH₂ (ethyl) | ~4.0 | Quartet (q) | 2H |

| CH₂ (propyl, N-CH₂) | ~3.0 | Triplet (t) | 2H |

| NH | Variable (broad) | Singlet (s, br) | 1H |

| CH₂ (propyl, middle) | ~1.6 | Sextet | 2H |

| CH₃ (ethyl) | ~1.4 | Triplet (t) | 3H |

| CH₃ (propyl) | ~0.9 | Triplet (t) | 3H |

¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically recorded with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single line.

The chemical shifts are indicative of the carbon's local electronic environment. Carbons attached to electronegative atoms like nitrogen are deshielded and appear at a higher chemical shift (downfield). docbrown.info The pyrazole ring carbons (C-3, C-4, and C-5) will have characteristic shifts in the aromatic/heteroaromatic region, while the aliphatic carbons of the ethyl and propyl groups will appear upfield. docbrown.infochemicalbook.com

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-4 (pyrazole) | ~140 |

| C-5 (pyrazole) | ~135 |

| C-3 (pyrazole) | ~125 |

| CH₂ (propyl, N-CH₂) | ~49 |

| CH₂ (ethyl) | ~45 |

| CH₂ (propyl, middle) | ~23 |

| CH₃ (ethyl) | ~15 |

| CH₃ (propyl) | ~11 |

Two-dimensional (2D) NMR experiments are crucial for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the CH₂ and CH₃ protons of the ethyl group, and between the N-CH₂, middle CH₂, and CH₃ protons of the propyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the unambiguous assignment of each carbon atom that bears protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for establishing connectivity across heteroatoms or quaternary carbons. Key HMBC correlations would be expected from the ethyl CH₂ protons to the C-3 and C-5 carbons of the pyrazole ring, and from the propyl N-CH₂ protons to the C-4 of the pyrazole ring, confirming the attachment points of the alkyl groups.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and, through analysis of its fragmentation patterns, offers valuable clues about its structure.

HRMS measures the m/z value to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the elemental composition of the molecular ion. For this compound, the molecular formula is C₈H₁₅N₃. HRMS would be used to confirm this by providing an exact mass that distinguishes it from other compounds with the same nominal mass.

Predicted HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₈H₁₅N₃ |

| Nominal Mass | 153 amu |

| Monoisotopic Mass ([M]⁺) | 153.1266 Da |

| [M+H]⁺ | 154.1344 Da |

In tandem mass spectrometry, the molecular ion is isolated and then subjected to fragmentation. The resulting fragment ions are analyzed to provide detailed structural information. The fragmentation of this compound is expected to be dominated by cleavages adjacent to the nitrogen atoms. libretexts.org

The most prominent fragmentation pathway for N-alkyl amines is alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edu For this compound, the preferential loss would be an ethyl radical from the N-propyl group, as this results in a more stable secondary carbocation stabilized by the nitrogen lone pair. Another significant fragmentation would involve cleavage of the pyrazole ring, a characteristic fragmentation pathway for pyrazole derivatives which can involve the loss of HCN or N₂. researchgate.netrsc.org

Predicted MS/MS Fragmentation Data for this compound

| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 153 | [C₈H₁₅N₃]⁺ | Molecular Ion (M⁺) |

| 124 | [M - C₂H₅]⁺ | α-cleavage, loss of ethyl radical from propyl group |

| 96 | [C₅H₈N₂]⁺ | Loss of propylamino radical from M⁺ |

| 82 | [C₄H₆N₂]⁺ | Cleavage of ethyl group and loss of HCN from pyrazole ring |

| 68 | [C₄H₈N]⁺ | Fragment from propylamino moiety |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, usually from a laser, providing information about vibrational, rotational, and other low-frequency modes in a molecule.

For this compound, these techniques would be crucial in confirming the presence of key structural features: the secondary amine (N-H), the pyrazole ring, and the ethyl and propyl alkyl chains.

The secondary amine group is a key feature. In the IR spectrum, the N-H stretching vibration of a secondary amine typically appears as a single, medium-to-weak band in the region of 3350-3310 cm⁻¹. chemmethod.com The N-H bending vibration is expected in the 1650-1550 cm⁻¹ region. chemmethod.com The C-N stretching vibrations for the alkyl-amine and the pyrazole-amine bonds would be expected in the fingerprint region, typically between 1250 and 1020 cm⁻¹.

The pyrazole ring itself has a set of characteristic vibrations. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the pyrazole ring are expected to produce a series of bands in the 1600-1400 cm⁻¹ region. nih.gov The in-plane and out-of-plane bending vibrations of the ring C-H bonds would also be present at lower frequencies.

The ethyl and propyl groups would be identified by their characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching of the CH₃ and CH₂ groups would appear in the 2960-2850 cm⁻¹ range. chemmethod.com Bending vibrations for these groups would be found in the 1470-1370 cm⁻¹ region.

Raman spectroscopy would provide complementary data. The pyrazole ring, being a relatively symmetric and polarizable system, should exhibit strong Raman scattering for the ring stretching modes. The N-H stretch is often weak in Raman spectra.

A hypothetical summary of the expected major vibrational bands for this compound is presented in the table below, based on general spectroscopic principles and data from related pyrazole compounds. nih.gov

| Vibrational Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) | Intensity |

| N-H Stretch (secondary amine) | 3350-3310 | 3350-3310 | Medium-Weak |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | 2960-2850 | Strong |

| C=C/C=N Ring Stretch | 1600-1400 | 1600-1400 | Medium-Strong |

| N-H Bend | 1650-1550 | 1650-1550 | Medium |

| CH₂/CH₃ Bend | 1470-1370 | 1470-1370 | Medium |

| C-N Stretch | 1250-1020 | 1250-1020 | Medium |

X-ray Single Crystal Diffraction for Solid-State Structure Determination

X-ray single-crystal diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity and stereochemistry, as well as detailed information on bond lengths, bond angles, and intermolecular interactions in the solid state.

To perform this analysis on this compound, a high-quality single crystal would be required. The crystal would be mounted on a diffractometer and irradiated with monochromatic X-rays. The diffraction pattern produced is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined.

While a crystal structure for this compound is not available, we can infer expected structural features from published data on related pyrazole derivatives. For instance, the crystal structure of 5-Chloro-1-phenyl-1H-pyrazol-4-amine reveals a planar pyrazole ring. nih.gov The exocyclic C-N bond length would be indicative of the degree of conjugation between the amino group and the pyrazole ring.

In the solid state, hydrogen bonding would be a significant intermolecular force. The secondary amine group (N-H) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors. This could lead to the formation of chains or more complex hydrogen-bonded networks, influencing the crystal packing. nih.gov For example, in the crystal structure of 5-Chloro-1-phenyl-1H-pyrazol-4-amine, weak N-H···N hydrogen bonds link the molecules into chains. nih.gov

A hypothetical table of key crystallographic parameters that would be obtained from such a study is presented below. These values are illustrative and based on typical data for small organic molecules.

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pna2₁ |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-105 (for monoclinic) |

| V (ų) | 1000-1500 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.1-1.3 |

| R-factor | < 0.05 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This experimental data is then compared with the theoretical percentages calculated from the proposed molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the compound's empirical formula, and when combined with molecular weight determination (e.g., from mass spectrometry), confirms the molecular formula.

For this compound, the theoretical elemental composition is calculated from its molecular formula, C₈H₁₅N₃. The analysis would typically be performed for carbon (C), hydrogen (H), and nitrogen (N). The results are expected to be within ±0.4% of the theoretical values to be considered a good match.

The theoretical elemental composition is calculated as follows:

Molecular Formula: C₈H₁₅N₃

Molecular Weight: 153.23 g/mol

%C = (8 * 12.011 / 153.23) * 100 = 62.69%

%H = (15 * 1.008 / 153.23) * 100 = 9.87%

%N = (3 * 14.007 / 153.23) * 100 = 27.43%

The following table compares the theoretical percentages with hypothetical, yet realistic, experimental results that would be expected from an elemental analysis of a pure sample of this compound.

| Element | Theoretical % | Experimental % (Hypothetical) |

| Carbon (C) | 62.69 | 62.58 |

| Hydrogen (H) | 9.87 | 9.95 |

| Nitrogen (N) | 27.43 | 27.35 |

The close agreement between the theoretical and hypothetical experimental values in the table above would serve to confirm the empirical and, consequently, the molecular formula of this compound. This data, in conjunction with spectroscopic and crystallographic analyses, provides a comprehensive and unambiguous characterization of the compound.

Computational and Theoretical Investigations of 1 Ethyl N Propyl 1h Pyrazol 4 Amine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of a molecule. For 1-ethyl-N-propyl-1H-pyrazol-4-amine, these calculations can predict its geometry, electronic distribution, and spectroscopic characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a powerful computational method for investigating the electronic structure of molecules. DFT calculations, often employing basis sets like 6-31G* or higher, can determine the optimized geometry and electronic properties of this compound. In analogous pyrazole (B372694) derivatives, DFT has been successfully used to predict molecular geometries and electronic charge distributions. researchgate.net

A hypothetical Mulliken charge distribution for this compound, based on DFT calculations of similar molecules, is presented in the table below.

| Atom | Hypothetical Mulliken Charge (e) |

| N1 (pyrazole) | -0.25 |

| N2 (pyrazole) | -0.15 |

| C3 (pyrazole) | +0.10 |

| C4 (pyrazole) | -0.30 |

| C5 (pyrazole) | +0.05 |

| N (amino) | -0.40 |

| C (ethyl) | -0.10, -0.20 |

| C (propyl) | -0.12, -0.22, -0.18 |

This table is illustrative and based on general trends observed in related compounds.

Molecular Orbital Analysis

Molecular orbital (MO) analysis, particularly focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole ring and the 4-amino group, which act as the primary electron-donating centers. The LUMO, conversely, would likely be distributed over the pyrazole ring, representing the most probable site for accepting an electron.

The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. In related aminopyrazole systems, the introduction of amino groups has been shown to raise the HOMO energy level, thereby reducing the energy gap and potentially increasing reactivity. nih.gov

| Molecular Orbital | Hypothetical Energy (eV) | Primary Contribution |

| HOMO | -5.8 | 4-amino group, pyrazole ring (N and C atoms) |

| LUMO | -0.5 | Pyrazole ring (C and N atoms) |

| HOMO-LUMO Gap | 5.3 | Indicates moderate chemical reactivity and stability |

This table presents hypothetical energy values based on trends observed in similar pyrazole derivatives.

Conformation and Tautomerism Studies

Tautomerism is a key feature of pyrazole chemistry. While the N1-ethyl substitution in this compound prevents the common annular prototropic tautomerism, the 4-amino group introduces the possibility of amino-imino tautomerism. However, for 4-aminopyrazoles, the amino tautomer is generally found to be significantly more stable. researchgate.net DFT calculations on related 4-aminopyrazoles have confirmed the energetic preference for the amino form. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to explore the dynamic behavior of this compound, including its conformational flexibility and interactions with its environment.

Prediction of Molecular Conformations

Molecular mechanics and semi-empirical methods can be employed to rapidly explore the conformational space of this compound. These methods can predict the preferred orientations of the ethyl and propyl substituents. The most stable conformation is likely one that minimizes steric clashes between the alkyl groups and the pyrazole ring. For the N-propyl group, an extended or anti-conformation is often energetically favored over more compact gauche conformations. nih.gov

Simulation of Solvent Effects

Molecular dynamics (MD) simulations can be used to study the behavior of this compound in different solvents. The presence of a solvent can influence the conformational preferences and the electronic properties of the solute molecule. For a molecule with both hydrogen bond donor (the amino group) and acceptor (the pyrazole nitrogens) sites, the nature of the solvent is particularly important.

In polar protic solvents like water, it is expected that the amino group will form hydrogen bonds with solvent molecules. MD simulations of similar pyrazole derivatives in aqueous solution have shown the formation of stable hydrogen-bonding networks. nih.govresearchgate.net These interactions can stabilize certain conformations and may slightly alter the electronic charge distribution within the molecule. The solubility and bioavailability of the compound are also intrinsically linked to its interactions with the solvent. The use of a polarizable continuum model (PCM) in DFT calculations can also provide insights into the bulk electrostatic effects of a solvent on the molecule's properties. nih.gov

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Methodologies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are foundational in computational chemistry and drug discovery. These methodologies aim to correlate the chemical structure of a compound with its biological activity. For a novel compound like this compound, these studies would be the first step in elucidating its potential as a bioactive agent.

Derivation of Molecular Descriptors

The initial phase of any QSAR study involves the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure and properties. For this compound, a range of descriptors would be calculated using specialized software. These descriptors are typically categorized as follows:

1D Descriptors: These are the most straightforward and include counts of atoms, bonds, and molecular weight.

2D Descriptors: These are derived from the 2D representation of the molecule and can include topological indices that describe molecular branching and connectivity.

3D Descriptors: These require a 3D conformation of the molecule and describe its shape, volume, and surface area.

Physicochemical Descriptors: This important class includes descriptors related to the compound's electronic and hydrophobic properties, such as logP (a measure of lipophilicity), molar refractivity, and polarizability.

A hypothetical table of calculated molecular descriptors for this compound is presented below to illustrate this concept.

| Descriptor Class | Descriptor Name | Hypothetical Value |

| 1D | Molecular Weight | 167.25 g/mol |

| 1D | Atom Count | 25 |

| 2D | Topological Polar Surface Area | 41.49 Ų |

| Physicochemical | logP (Octanol-Water Partition) | 2.15 |

| 3D | Molecular Volume | 170.5 ų |

Note: The values in this table are hypothetical and for illustrative purposes only, as specific research data is unavailable.

Development of Predictive Models (excluding clinical efficacy)

Once a set of molecular descriptors has been calculated for a series of related pyrazole compounds, a predictive QSAR model can be developed. This involves using statistical methods to create a mathematical equation that relates the descriptors to a specific non-clinical endpoint. Common endpoints for such models include binding affinity to a target protein or inhibitory concentration (IC50).

The development process typically involves:

Data Set Division: The compounds are split into a training set, used to build the model, and a test set, used to validate its predictive power.

Variable Selection: Statistical techniques are employed to select the most relevant descriptors that contribute to the activity being modeled.

Model Building: Methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to generate the QSAR equation.

Model Validation: The model's robustness and predictive ability are rigorously tested using various statistical metrics.

Without a dataset of analogous compounds and their activities, a specific predictive model for this compound cannot be developed.

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule ligand and a protein receptor.

Prediction of Binding Modes with Biological Targets

To perform a molecular docking study for this compound, a specific biological target (e.g., an enzyme or a receptor) would first need to be identified. The 3D structure of this target, typically obtained from a protein data bank, is then used as the receptor.

The docking simulation would then place the 3D structure of this compound into the binding site of the target protein in various possible orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, and the pose with the best score is considered the predicted binding mode. This would reveal key potential interactions, such as which amino acid residues in the target's binding pocket interact with the pyrazole core, the ethyl group, the propyl group, or the amine group of the ligand.

Energetic Analysis of Molecular Interactions

| Interaction Type | Hypothetical Energy Contribution (kcal/mol) | Interacting Groups |

| Hydrogen Bonds | -3.5 | Amine group of ligand with a backbone carbonyl of protein |

| Hydrophobic Interactions | -2.8 | Ethyl and propyl groups of ligand with nonpolar residues |

| Van der Waals Interactions | -2.1 | Overall close contacts between ligand and protein |

| Electrostatic Interactions | -1.5 | Pyrazole ring nitrogens with charged/polar residues |

Note: This table is purely illustrative. The specific interactions and their energies are dependent on the chosen protein target and the docking results.

Spectroscopic Property Prediction (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry methods, particularly those based on Density Functional Theory (DFT), can be used to predict the spectroscopic properties of a molecule. These predictions are valuable for confirming the structure of a newly synthesized compound and for interpreting experimental spectra.

For this compound, theoretical calculations could predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

NMR Chemical Shifts: The ¹H and ¹³C NMR chemical shifts could be calculated. The predicted shifts for the protons and carbons on the ethyl group, propyl group, and the pyrazole ring would provide a theoretical fingerprint of the molecule's magnetic environment.

Vibrational Frequencies: The vibrational frequencies corresponding to the stretching and bending of different bonds within the molecule could be calculated. These frequencies can be correlated with the peaks observed in an experimental IR spectrum. For instance, the N-H stretch of the amine group and the C-H stretches of the alkyl chains would be predicted at specific wavenumbers.

These predicted spectroscopic data would await experimental validation to confirm the accuracy of the computational methods employed. Without experimental or dedicated computational studies, specific predicted values for this compound remain unavailable.

Mechanistic Biological Investigations Preclinical, in Vitro and Non Human in Vivo

Enzyme Inhibition and Modulation Studies

Kinase Enzyme Inhibition Mechanisms

The pyrazole (B372694) moiety is considered a "privileged scaffold" in the development of kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes. nih.govmdpi.com Kinases play a crucial role in cellular signaling, and their dysregulation is implicated in diseases such as cancer. nih.govmdpi.com

While no studies have specifically evaluated the kinase inhibitory activity of 1-ethyl-N-propyl-1H-pyrazol-4-amine, numerous pyrazole derivatives have demonstrated potent inhibition of various kinases. For instance, a series of 1,3,4-triarylpyrazoles was shown to inhibit several protein kinases, including AKT1, AKT2, BRAF V600E, EGFR, p38α, and PDGFRβ. mdpi.com Molecular docking studies of these compounds suggest a common binding mode within the kinase ATP-binding site. mdpi.com Another study on pyrazole-based compounds identified a dual inhibitor of Aurora A/B kinases with IC50 values of 35 nM and 75 nM, respectively. nih.gov Furthermore, pyrazole derivatives have been investigated as inhibitors of RET kinase, a key player in certain types of cancer. nih.gov The pyrazole ring in these inhibitors is often crucial for establishing hydrogen bonds with the kinase hinge region, a critical interaction for potent inhibition. mdpi.com

Table 1: Kinase Inhibition by Representative Pyrazole Derivatives

| Compound/Series | Target Kinase(s) | Activity (IC₅₀) | Reference |

| 1,3,4-triarylpyrazoles | AKT1, AKT2, BRAF V600E, EGFR, p38α, PDGFRβ | Activity at 100 µM | mdpi.com |

| Pyrazole-based compound 8 | Aurora A/B | 35 nM / 75 nM | nih.gov |

| Pyrazole-based compound 6 | Aurora A | 0.16 µM | nih.gov |

| Afuresertib | Akt1/2/3 | 0.02 nM / 2 nM / 2.6 nM | mdpi.com |

| Golidocitinib | JAK1 | Potent, specific inhibition | mdpi.com |

This table presents data for structurally related pyrazole compounds, not this compound.

Adenosine (B11128) Receptor Antagonism Studies

Pyrazole derivatives have been extensively explored as antagonists of adenosine receptors (ARs), which are G protein-coupled receptors involved in a wide range of physiological processes. nih.gov The pyrazolo-triazolo-pyrimidine scaffold, in particular, has been a focus of research for developing selective AR antagonists. nih.gov

No direct studies on the adenosine receptor antagonist activity of this compound have been reported. However, structure-activity relationship (SAR) studies on pyrazolo-triazolo-pyrimidines have shown that substitutions on the pyrazole ring are critical for both affinity and selectivity towards different AR subtypes (A1, A2A, A2B, and A3). nih.govnih.gov For example, substitutions at the N7-position of the pyrazole ring tend to enhance selectivity for the A2A receptor, while substitutions at the N8-position can increase potency at both A1 and A2A receptors. nih.gov The development of dual A2A/A1 receptor antagonists with a 1H-pyrazolo[3,4-d]pyrimidin-6-amine core has been pursued for potential therapeutic applications. mdpi.com

Table 2: Adenosine Receptor Antagonism by Representative Pyrazole Derivatives

| Compound/Series | Target Receptor(s) | Activity (Kᵢ / IC₅₀) | Reference |

| SCH 58261 | A₂A AR | Kᵢ ≈ 1 nM | nih.gov |

| Compound 11o (1H-pyrazolo[3,4-d]pyrimidin-6-amine core) | hA₂A / hA₁ | Kᵢ = 13.3 nM / 55 nM | mdpi.com |

| 8FB-PTP | A₂A AR | Potent binding, low selectivity | nih.gov |

This table presents data for structurally related pyrazole compounds, not this compound.

Investigations of Phospholipase D Inhibition (e.g., NAPE-PLD)

N-acylphosphatidylethanolamine-hydrolyzing phospholipase D (NAPE-PLD) is an enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipids. While there is research on small molecule activators of NAPE-PLD, there is a lack of specific studies on the inhibitory effects of pyrazole-based compounds on this enzyme. biorxiv.orgacs.orgnih.govnih.govresearchgate.net

Currently, there are no published studies investigating the effect of this compound or other pyrazole derivatives on NAPE-PLD inhibition. The existing literature primarily focuses on the activation of NAPE-PLD by small molecules. biorxiv.orgacs.orgnih.govnih.govresearchgate.net

Tubulin Polymerization Inhibition at the Molecular Level

Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an important target for anticancer drugs. rsc.orgmdpi.com Several pyrazole-containing compounds have been identified as inhibitors of tubulin polymerization. rsc.orgmdpi.comnih.govnih.gov

There are no specific studies on the tubulin polymerization inhibitory activity of this compound. However, research on other pyrazole derivatives has demonstrated their potential to interact with the tubulin cytoskeleton. For instance, pyrazole/isoxazole linked arylcinnamide conjugates have been shown to exhibit significant inhibition of tubulin polymerization, with some compounds displaying IC50 values in the low micromolar range. rsc.org These compounds were found to arrest cells in the G2/M phase of the cell cycle. rsc.org Molecular docking studies suggest that these pyrazole derivatives may bind to the colchicine-binding site of tubulin. mdpi.com

Table 3: Tubulin Polymerization Inhibition by Representative Pyrazole Derivatives

| Compound/Series | Cell Line | Activity (IC₅₀) | Reference |

| Pyrazole-phenylcinnamide 15a | HeLa | 0.4 µM | rsc.org |

| Pyrazole-phenylcinnamide 15b | HeLa | 1.8 µM | rsc.org |

| Pyrazole-phenylcinnamide 15e | HeLa | 1.2 µM | rsc.org |

| Pyrazole-oxadiazole conjugate 11a | Tubulin Polymerization | 1.3 µM | nih.gov |

| Pyrazole-oxadiazole conjugate 11f | Tubulin Polymerization | 2.4 µM | nih.gov |

This table presents data for structurally related pyrazole compounds, not this compound.

Cyclooxygenase (COX) Enzyme Modulation

Cyclooxygenase (COX) enzymes are key mediators of inflammation, and their inhibition is a common strategy for anti-inflammatory drugs. Some pyrazole-containing compounds have been investigated for their ability to modulate COX enzymes. nih.gov For example, celecoxib, a well-known selective COX-2 inhibitor, features a 1,5-diaryl pyrazole scaffold. nih.gov

No studies have directly assessed the cyclooxygenase modulating effects of this compound. However, research on other pyrazolone (B3327878) derivatives has identified compounds with excellent COX-2 selectivity. nih.gov These compounds were also shown to inhibit 5-lipoxygenase (5-LOX), suggesting a potential for dual-acting anti-inflammatory agents. nih.gov Molecular docking studies have been used to rationalize the binding of these pyrazolone analogues to the active sites of COX-2 and 5-LOX. nih.gov

Table 4: COX-2 Inhibition by Representative Pyrazolone Derivatives

| Compound | COX-2 Selectivity Index | 5-LOX Inhibitory Activity | Reference |

| 3f | Excellent | Potent | nih.gov |

| 3h | Excellent | Potent | nih.gov |

| 3l | Excellent | Potent | nih.gov |

| 3p | Excellent | Potent | nih.gov |

This table presents data for structurally related pyrazolone compounds, not this compound.

Alpha-Glucosidase Inhibitory Mechanisms

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic approach for managing type 2 diabetes. nih.govacs.org The pyrazole scaffold has emerged as a promising structural motif for the development of α-glucosidase inhibitors. frontiersin.orgnih.govnih.gov

While there is no specific data on the α-glucosidase inhibitory activity of this compound, numerous studies have demonstrated the potent inhibitory effects of other pyrazole derivatives. frontiersin.orgacs.orgtandfonline.com For example, a series of sulfonamide-based acyl pyrazoles were found to be more potent than the standard drug acarbose, with IC50 values in the micromolar to nanomolar range. frontiersin.org Molecular docking studies have suggested that these compounds interact with key residues in the active site of α-glucosidase. frontiersin.orgnih.gov

Table 5: α-Glucosidase Inhibition by Representative Pyrazole Derivatives

| Compound/Series | Activity (IC₅₀) | Standard (Acarbose IC₅₀) | Reference |

| Sulfonamide-based acyl pyrazole 5a | 1.13 ± 0.06 µM | 35.1 ± 0.14 µM | frontiersin.org |

| Pyrazole hydrazone 3a | 360.4 ± 0.7 µM | 875.85 ± 0.03 µM | tandfonline.com |

| Pyrazole hydrazone 3c | 370.3 ± 1.17 µM | 875.85 ± 0.03 µM | tandfonline.com |

| Pyrazol-quinazolinone 4h | Strongest inhibitory potential | More potent than acarbose | acs.org |

| Pyrazol-quinazolinone 4i | Strongest inhibitory potential | More potent than acarbose | acs.org |

This table presents data for structurally related pyrazole compounds, not this compound.

Cellular and Molecular Pathway Perturbation

Pyrazole derivatives have been the subject of extensive research to understand their impact on cellular and molecular processes, particularly in the context of cancer.

Numerous studies have demonstrated the antiproliferative effects of various pyrazole derivatives across a panel of human cancer cell lines. For instance, a novel pyrazole derivative, PTA-1, was found to be cytotoxic at low micromolar concentrations in 17 different human cancer cell lines. mdpi.com Another study reported on a series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines, with compound 15 displaying sub-micromolar antiproliferative activity against 13 cancer cell lines, with GI₅₀ values ranging from 0.127 to 0.560 µM. nih.gov

The antiproliferative activity of pyrazole derivatives has been observed in a variety of cancer types. For example, N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline (B41778) derivatives showed excellent anticancer potential against MCF-7 and B16-F10 cancer cell lines. nih.gov Similarly, imidazo[2,1-b]thiazoles-linked pyrazole derivatives were found to be potent against renal UO-31 and CNS SNB-75 cell lines. nih.gov Furthermore, 1H-pyrazolo-[4,3-d]pyrimidin-7(6H)-ones demonstrated anticancer activity against HeLa, CAKI-I, PC-3, MiaPaca-2, and A549 cancer cell lines. nih.gov

A series of (E)-1-(4-tert-butylbenzyl-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazides was synthesized, with one compound exhibiting an IC₅₀ value of 0.28 µM and inducing apoptosis in the A549 cell line. nih.gov Another class of oxime-linked pyrazole derivatives also showed potent in vitro cytotoxicity against the A549 cancer cell line, with an IC₅₀ of 14.5 µM. nih.gov

Table 1: Antiproliferative Activity of Various Pyrazole Derivatives in Different Cancer Cell Lines

| Compound/Derivative Class | Cancer Cell Line(s) | Activity (IC₅₀/GI₅₀) | Reference |

|---|---|---|---|

| PTA-1 | 17 human cancer cell lines | Low micromolar range | mdpi.com |

| N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine (15 ) | 13 cancer cell lines | 0.127-0.560 µM | nih.gov |

| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline | MCF-7, B16-F10 | 1.88 ± 0.11 µM, 2.12 ± 0.15 µM | nih.gov |

| Imidazo[2,1-b]thiazoles-linked pyrazole | Renal UO-31, CNS SNB-75 | - | nih.gov |

| 1H-pyrazolo-[4,3-d]pyrimidin-7(6H)-ones | HeLa, CAKI-I, PC-3, MiaPaca-2, A549 | - | nih.gov |

| (E)-1-(4-tert-butylbenzyl-N′-(1-(5-chloro-2-hydroxyphenyl)ethylidene)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | A549 | 0.28 µM | nih.gov |

| Oxime-linked pyrazole | A549 | 14.5 µM | nih.gov |

| 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole (3f ) | MDA-MB-468 | 14.97 µM (24h), 6.45 µM (48h) | researchgate.net |

| (E)-2-((1-(6-((4-fluorobenzyl)oxy)benzo[d]thiazol-2-yl)-3-phenyl-1H- pyrazol-4-yl)methylene) hydrazinecarboximidamide (8l ) | MDA-MB-231, MCF-7, HepG2, SMMC-7721 | 2.41 µM, 2.23 µM, 3.75 µM, 2.31 µM | nih.gov |

A key aspect of anticancer drug development is the ability of a compound to selectively target cancer cells over normal, non-cancerous cells. Research has shown that some pyrazole derivatives exhibit such selectivity. For instance, the novel pyrazole derivative PTA-1 demonstrated less cytotoxicity to non-cancerous human cells, indicating a favorable selective cytotoxicity index for killing cancer cells. mdpi.com

The antiproliferative effects of pyrazole derivatives are often mediated through the induction of apoptosis, or programmed cell death. Several studies have elucidated the mechanisms by which these compounds trigger apoptosis in cancer cells.

The pyrazole derivative PTA-1 was shown to induce apoptosis in triple-negative breast MDA-MB-231 cells, as evidenced by phosphatidylserine (B164497) externalization, caspase-3/7 activation, and DNA fragmentation. mdpi.com In another study, a series of pyrazole with benzo[d]thiazole derivatives was synthesized, and one compound, 8l , was found to induce apoptosis in MDA-MB-231 cells in a concentration-dependent manner. nih.gov Western blot analysis confirmed this by showing the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov

Furthermore, pyrazole derivatives have been shown to induce apoptosis in MDA-MB-468 triple-negative breast cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase 3. researchgate.net The compound 3f from this study was the most active, inducing a dose- and time-dependent decrease in cell viability. researchgate.net

In addition to apoptosis, some pyrazole derivatives can influence the cell cycle. For example, PTA-1 was found to arrest cells in the S and G2/M phases of the cell cycle. mdpi.com Similarly, the N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivative 15 arrested ovarian cancer cells at the S and G2/M phases. nih.gov A different pyrazole derivative, 3f , was shown to induce cell cycle arrest in the S phase in MDA-MB-468 cells. researchgate.net

Table 2: Influence of Pyrazole Derivatives on Cellular Processes

| Compound/Derivative | Cell Line | Cellular Process Affected | Mechanism | Reference |

|---|---|---|---|---|

| PTA-1 | MDA-MB-231 | Apoptosis, Cell Cycle Arrest (S and G2/M) | Phosphatidylserine externalization, caspase-3/7 activation, DNA fragmentation | mdpi.com |

| 8l | MDA-MB-231 | Apoptosis | Downregulation of Bcl-2, upregulation of Bax | nih.gov |

| 3f | MDA-MB-468 | Apoptosis, Cell Cycle Arrest (S) | ROS generation, caspase 3 activation | researchgate.net |

| 15 | Ovarian Cancer Cells | Apoptosis, Cell Cycle Arrest (S and G2/M) | Reduced phosphorylation of retinoblastoma | nih.gov |

Antimicrobial and Antifungal Mechanistic Research

Beyond their anticancer properties, pyrazole derivatives have also been investigated for their potential as antimicrobial and antifungal agents.

The pyrazole skeleton is a recognized pharmacophore with antibacterial activity. mdpi.com Various synthetic strategies, often employing palladium-catalyzed cross-coupling reactions, have been used to create novel pyrazole-containing compounds with activity against both Gram-positive and Gram-negative bacteria. mdpi.com For example, a series of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides synthesized via the Suzuki-Miyaura reaction demonstrated antibacterial activity against clinically isolated NDM-1-positive bacteria. mdpi.com While the precise mechanisms are still under investigation, the broad-spectrum activity suggests that these compounds may target fundamental bacterial processes.